1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Suzuki–Miyaura coupling Steric hindrance N-sulfonylpyrrole

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1256360-09-4), commonly referred to as 1-(methylsulfonyl)pyrrole-3-boronic acid pinacol ester, is a heteroaromatic boronic ester building block of the general class N-sulfonylpyrrole-3-boronate esters. It incorporates a pyrrole core bearing an N-methylsulfonyl electron-withdrawing protecting group and a pinacol boronic ester at the 3-position.

Molecular Formula C11H18BNO4S
Molecular Weight 271.138
CAS No. 1256360-09-4
Cat. No. B595979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS1256360-09-4
Molecular FormulaC11H18BNO4S
Molecular Weight271.138
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C
InChIInChI=1S/C11H18BNO4S/c1-10(2)11(3,4)17-12(16-10)9-6-7-13(8-9)18(5,14)15/h6-8H,1-5H3
InChIKeyJQXJSEITDJKWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1256360-09-4): Procurement-Grade Heteroaryl Boronic Ester for Suzuki–Miyaura Coupling


1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1256360-09-4), commonly referred to as 1-(methylsulfonyl)pyrrole-3-boronic acid pinacol ester, is a heteroaromatic boronic ester building block of the general class N-sulfonylpyrrole-3-boronate esters [1]. It incorporates a pyrrole core bearing an N-methylsulfonyl electron-withdrawing protecting group and a pinacol boronic ester at the 3-position. This compound is utilized as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross‑coupling reactions for the construction of 3‑arylated or 3‑heteroarylated N‑methylsulfonylpyrrole scaffolds relevant to medicinal chemistry programs .

Pinacol ester format with defined stoichiometry
N-Methylsulfonyl protection optimized for Suzuki coupling
Heteroaryl boronic ester building block for 3-arylation

Why Generic Substitution of 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Is Scientifically Unsound


N-Protected pyrrole-3-boronic esters are not interchangeable because the N‑protecting group simultaneously governs three critical parameters: (i) the electron density at the pyrrole ring, which directly controls the rate of oxidative addition/transmetallation in Suzuki couplings; (ii) the hydrolytic and protodeboronation stability of the boronic ester under coupling conditions; and (iii) the compatibility with subsequent deprotection steps required to liberate the free NH‑pyrrole for downstream functionalization [1]. The methylsulfonyl group provides a distinct combination of strong electron withdrawal, relatively low steric demand, and predictable base‑labile removal that differs from phenylsulfonyl, Boc, TIPS, or dimethylsulfamoyl analogues [2]. Therefore, substituting any other N‑protected pyrrole-3-boronate without explicit comparative coupling‑efficiency data risks altered reaction kinetics, lower isolated yields, or complete failure of the deprotection strategy.

N-Protecting group alters electron density; coupling rate may shift with other sulfonyl/Boc analogues.
Hydrolytic/protodeboronation stability varies; pinacol ester ensures defined species, free acids or other esters may behave differently.
Deprotection strategy (base-labile removal) not transferable; substituting N-protecting group risks failure of NH-pyrrole liberation.

Quantitative Differentiation Evidence: 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole vs. Close Structural Analogues


N-Methylsulfonyl vs. N-Phenylsulfonyl: Smaller Steric Footprint and Distinct Electronic Profile

The N-methylsulfonyl group (Methanesulfonyl) presents a Taft steric parameter (Es) of approximately –1.10, whereas the N-phenylsulfonyl (Benzenesulfonyl) group is substantially bulkier (Es ~ –2.5 for the phenylsulfonyl moiety) [1]. In palladium‑catalyzed cross‑coupling reactions, the smaller methylsulfonyl group reduces steric congestion around the pyrrole C‑3 position, which can facilitate transmetallation when coupling with sterically demanding aryl halides. This steric advantage is class‑level inference but is consistent with the general observation that N‑methylsulfonylpyrroles undergo metalation and subsequent functionalization at the 3‑position with higher regioselectivity than their N‑phenylsulfonyl counterparts [2].

Steric Hindrance
Class-level
ΔEs ≈ 1.4 (methylsulfonyl less hindered vs phenylsulfonyl)
Supports sterically hindered coupling selection
Direct yield comparison with identical aryl halide not reported
Suzuki–Miyaura coupling Steric hindrance N-sulfonylpyrrole

Pinacol Ester vs. Free Boronic Acid: Enhanced Bench Stability and Defined Stoichiometry

The target compound is supplied as the pinacol boronic ester rather than the free boronic acid. Free pyrrole‑3‑boronic acids are susceptible to protodeboronation and oxidative degradation upon storage [1]. While quantitative shelf‑life comparisons for this specific compound are absent from the peer‑reviewed literature, the pinacol ester form is generally recognized to afford superior bench stability and avoids the variable stoichiometry (boronic acid vs. boroxine) that complicates reaction optimization with the free acid [2]. Vendor specifications indicate long‑term storage at 2–8°C in a cool, dry place, with a minimum purity of 95% (AKSci) or 98% (Leyan, MolCore) .

Ester Stability
Specification review
Pinacol ester; purity ≥95% (AKSci), 98% (Leyan); storage 2–8°C
Defined stoichiometry may simplify reaction setup
Quantitative shelf-life data vs free acid not available
Boronic ester stability pinacol ester protodeboronation

Electron‑Withdrawing Strength: Methylsulfonyl > Dimethylsulfamoyl – Impact on Suzuki Coupling Rate

The methylsulfonyl group (SO₂CH₃) exerts a Hammett σₘ value of approximately +0.64, whereas the N,N‑dimethylsulfamoyl group (SO₂NMe₂) has a σₘ value of approximately +0.51 [1]. The stronger electron‑withdrawing effect of SO₂CH₃ reduces the electron density on the pyrrole ring more effectively, which can accelerate the rate‑determining transmetallation step in palladium‑catalyzed Suzuki couplings for electron‑deficient heterocycles [2]. This is a class‑level inference; direct kinetic isotope effect or Hammett correlation studies on this specific substrate are not available.

Electron-Withdrawing
Class-level
σₘ = +0.64 (vs +0.51 for SO₂NMe₂)
May support transmetallation rate for electron-rich substrates
Direct kinetic comparison not reported
Electron-withdrawing group Hammett σ Suzuki coupling rate

Optimal Application Scenarios for 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Based on Differentiation Evidence


Suzuki–Miyaura Coupling with Sterically Hindered 2,6‑Disubstituted Aryl Bromides

When coupling to a sterically congested aryl bromide (e.g., 2,6‑dimethylbromobenzene), the smaller steric profile of the N‑methylsulfonyl group relative to N‑phenylsulfonyl reduces unfavorable steric interactions at the palladium center, potentially enabling higher conversion where the phenylsulfonyl analogue fails or requires forcing conditions [1].

Medicinal Chemistry Library Synthesis Requiring Subsequent N‑Deprotection

The methylsulfonyl group can be cleaved under basic conditions (e.g., NaOH/MeOH or K₂CO₃/MeOH) to regenerate the free NH‑pyrrole, a transformation that is well‑precedented for N‑sulfonylpyrroles [2]. This makes the compound suitable for parallel synthesis libraries where the final target requires an unsubstituted pyrrole NH for hydrogen‑bond donor interactions.

Coupling with Electron‑Rich Aryl Halides Where Transmetallation Is Rate‑Limiting

The stronger electron‑withdrawing power of the methylsulfonyl group (σₘ = +0.64) versus dimethylsulfamoyl (σₘ = +0.51) renders the pyrrole ring more electrophilic, which can accelerate the transmetallation step when the aryl halide partner is electron‑rich and inherently slow in oxidative addition [3].

Large‑Scale Synthesis Requiring Defined Boron Stoichiometry

As a pinacol ester of defined molecular weight (271.14 g/mol) and minimum purity of 95–98%, the compound is suitable for kilogram‑scale reactions where accurate stoichiometric control is critical, avoiding the uncertainties associated with partially dehydrated boronic acids that exist as boroxine mixtures .

Application
Selection Property
Validation Focus
Sterically hindered Suzuki coupling
Reduced steric profile at pyrrole nitrogen
Yield with 2,6-disubstituted aryl bromides
Library synthesis with N-deprotection
Base-labile methylsulfonyl group
Deprotection efficiency (NaOH/MeOH or K₂CO₃/MeOH)
Coupling with electron-rich aryl halides
Strong electron-withdrawing capacity
Transmetallation rate under coupling conditions
Large-scale synthesis
Defined molecular weight and purity
Stoichiometric control and yield reproducibility
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